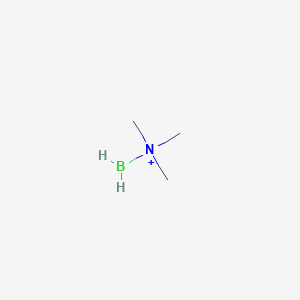

Boryltrimethylaminium

Description

Boryltrimethylaminium, also known as trimethylamine-borane (1:1), is a coordination compound formed by the Lewis acid-base interaction between trimethylamine (N(CH₃)₃) and borane (BH₃). Its molecular formula is C₃H₁₂BN (molecular weight: 72.945 g/mol), and it is registered under CAS number 75-22-9 . The compound adopts a tetrahedral geometry, with nitrogen donating electron density to the electron-deficient boron atom. This adduct is notable for its stability compared to free borane, making it a valuable reagent in organic synthesis for reductions, hydroboration reactions, and as a precursor for boron-containing materials .

Properties

IUPAC Name |

boranyl(trimethyl)azanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11BN/c1-5(2,3)4/h4H2,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMCRXUHAWPWPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11BN+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

71.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Data Table: Comparative Analysis

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature | Primary Applications |

|---|---|---|---|---|

| This compound | C₃H₁₂BN | 72.945 | Amine-borane adduct | Organic reductions, boron delivery |

| Acetyltrimethylammonium Br | C₅H₁₂NO·Br | 214.06 | Quaternary ammonium salt | Surfactants, phase-transfer catalysis |

| (6-Bromohexyl)-TMA Br | C₉H₁₉Br₂N | 329.97 | Alkylammonium salt | Pharmaceutical synthesis |

| Arylboronic Acid | C₉H₁₂BNO₃ | 193.01 | Trivalent boron | Suzuki couplings, drug discovery |

| Titanium Borylimido | Ti(NR)Cl₂(L)ₙ | Variable | Metal-ligand complex | Catalysis, C–H activation |

Research Findings and Key Insights

- Stability : this compound’s stability under ambient conditions surpasses that of free borane, enabling safer handling in syntheses .

- Reduction Efficiency : Compared to ammonia borane (NH₃·BH₃), this compound releases hydrogen at higher temperatures, making it preferable for controlled reductions .

- Divergent Reactivity : While quaternary ammonium salts excel in ionic interactions, this compound’s boron center enables unique pathways, such as hydroboration of alkenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.